5-Chloro-2-(3-chlorophenoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(3-chlorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-2-1-3-10(6-8)18-12-5-4-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMGEYNUMSEUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of 5-Chloro-2-(3-chlorophenoxy)benzoic acid identifies two primary disconnection points: the phenoxy ether bond and the carboxylic acid group. Cleavage of the ether bond (C-O) is the most logical primary step, suggesting a coupling reaction between a phenol derivative and an aryl halide derivative. This leads to two potential synthetic routes:
Route A: Disconnection of the ether bond suggests 2,5-dichlorobenzoic acid and 3-chlorophenol as key precursors. In this scenario, the ether bond is formed by reacting the phenoxide of 3-chlorophenol with a derivative of 2,5-dichlorobenzoic acid.
Route B: An alternative disconnection points to 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid) and 1,3-dichlorobenzene as the primary starting materials.
A further disconnection of the carboxylic acid group from the benzene (B151609) ring suggests a precursor like 1,4-dichloro-2-(3-chlorophenoxy)benzene, which could then be carboxylated. However, introducing the carboxylic acid group from a pre-functionalized precursor is often more direct. Therefore, precursors that already contain the carboxylic acid or a group that can be easily converted to it (like a methyl or amino group) are typically preferred.
Based on these analyses, the most strategically sound precursors are:
A substituted phenol, such as 3-chlorophenol .
A substituted benzene ring containing the carboxylic acid and leaving groups for the coupling reaction, such as 2,5-dichlorobenzoic acid or 5-chloro-2-fluorobenzoic acid .
Strategies for Phenoxy Ether Bond Formation
The formation of the diaryl ether linkage is the cornerstone of synthesizing this compound. Several methodologies exist for this transformation, primarily revolving around copper-catalyzed reactions and nucleophilic aromatic substitution.
Ullmann Condensation Approaches
The Ullmann condensation is a classic method for forming diaryl ethers, involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. wikipedia.orgscielo.org.mx The reaction is typically performed in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org
For the synthesis of the target molecule, this would involve the reaction of a salt of 3-chlorophenol with 2,5-dichlorobenzoic acid. The reactivity of the aryl halide is a critical factor, with aryl iodides and bromides being more reactive than aryl chlorides. Yields are generally moderate and can be improved when the aryl halide contains electron-withdrawing groups. scielo.org.mxarkat-usa.org Traditional Ullmann reactions often require stoichiometric amounts of copper and temperatures exceeding 210°C. wikipedia.org
Copper-Catalyzed Coupling Reactions
Modern advancements have led to the development of more efficient copper-catalyzed O-arylation reactions that proceed under milder conditions. These reactions often utilize catalytic amounts of a copper(I) or copper(II) source along with a ligand to facilitate the coupling. The choice of catalyst, ligand, base, and solvent system is crucial for the reaction's success. arkat-usa.orgmdpi.com
For instance, an air-stable Cu(I) catalyst like CuIPPh₃ has been used for O-arylation in non-polar solvents such as toluene or xylene with potassium carbonate (K₂CO₃) as the base. arkat-usa.org Nanocrystalline copper oxide (CuO-NPs) has also been employed as an effective catalyst for Ullmann etherification in the presence of a base like KOH or Cs₂CO₃ in dimethyl sulfoxide (DMSO). mdpi.com These modern approaches offer advantages over the traditional Ullmann condensation, including lower reaction temperatures and broader substrate scope.
| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) | Key Features |
| Traditional Ullmann | Stoichiometric Cu or Cu salts | K₂CO₃, KOH | NMP, DMF, Nitrobenzene | >200 | High temperatures required; moderate yields. wikipedia.orgscielo.org.mx |
| Ligand-Assisted Cu-Catalyzed | Catalytic Cu(I) or Cu(II) salts with ligands (e.g., phenanthroline, PPh₃) | Cs₂CO₃, K₃PO₄, K₂CO₃ | Toluene, Xylene, Dioxane | 80-140 | Milder conditions; improved yields and selectivity. arkat-usa.org |
| Nanoparticle Cu-Catalyzed | CuO-NPs, Cu-NPs | KOH, Cs₂CO₃ | DMSO, DMF | 100-120 | High efficiency; catalyst can sometimes be recycled. mdpi.com |
Nucleophilic Aromatic Substitution Variants
Nucleophilic Aromatic Substitution (S_NAr) is another pathway for forming the C-O ether bond. This reaction requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (typically fluorine or chlorine). libretexts.org
In the context of synthesizing this compound, an S_NAr reaction could be envisioned between the phenoxide of 3-chlorophenol and an activated benzoic acid derivative like 5-chloro-2-fluoro-nitrobenzene, followed by reduction of the nitro group and conversion to a carboxylic acid. The mechanism involves the attack of the nucleophile (phenoxide) on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the leaving group restores the aromaticity and yields the diaryl ether. While highly effective for activated substrates, the necessity of specific electron-withdrawing groups can limit its direct applicability for this particular target molecule unless a multi-step sequence is employed. libretexts.orgyoutube.com
Carboxylic Acid Functional Group Introduction and Modification
The carboxylic acid moiety is a defining feature of the target molecule. Its introduction can be achieved either by using a precursor that already contains this group or by converting another functional group into a carboxylic acid at a suitable stage in the synthesis.
One common strategy involves the oxidation of a methyl group. For example, a precursor like 2,5-dichloro-toluene could be coupled with 3-chlorophenol, and the resulting diaryl ether could then be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid to yield the final benzoic acid derivative.
Another approach is through a Sandmeyer-type reaction sequence. This would involve a precursor such as 2-amino-5-chlorobenzoic acid. patsnap.com The amino group can be converted to a diazonium salt, which can then be subjected to various transformations. For instance, a related synthesis of 5-bromo-2-chloro-benzoic acid from a 5-bromo-2-aminobenzoic acid derivative proceeds via diazotization followed by a copper-catalyzed chlorination. google.comepo.org This highlights the utility of amino-benzoic acids as versatile intermediates.
Regioselective Chlorination Strategies
Achieving the correct 1,2,4-substitution pattern on one ring and the meta-substitution on the phenoxy ring is crucial. The most direct method is to utilize starting materials that already possess the desired chlorination pattern, such as 2,5-dichlorobenzoic acid and 3-chlorophenol.
If chlorination is to be performed on an intermediate, the directing effects of the existing functional groups must be considered.
The -COOH group is a deactivating, meta-directing group for electrophilic aromatic substitution.
The -OH group on a phenol is a strongly activating, ortho-, para-directing group.
An ether linkage (-OAr) is also an activating, ortho-, para-directing group.
Chlorine (-Cl) is a deactivating but ortho-, para-directing group.
For example, if one were to chlorinate 2-phenoxybenzoic acid, the phenoxy group would direct the incoming electrophile (Cl⁺) to the ortho and para positions. The para position (position 5) is sterically less hindered, making 5-chloro-2-phenoxybenzoic acid a likely product. The regioselectivity of such reactions can be influenced by the choice of chlorinating agent (e.g., Cl₂, N-chlorosuccinimide) and reaction conditions. patsnap.com The interplay of these electronic and steric effects is fundamental to controlling the final substitution pattern of the molecule.
Novel Synthetic Routes and Green Chemistry Principles in Synthesis
The classical synthesis of diaryl ethers such as this compound typically relies on the Ullmann condensation. This method involves the copper-catalyzed coupling of an aryl halide with a phenol, often requiring high temperatures and polar, high-boiling point solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). While effective, these conditions present challenges related to energy consumption and environmental impact.
Modern synthetic chemistry has moved towards developing more sustainable and efficient pathways. The application of green chemistry principles to the synthesis of this and related compounds focuses on several key areas:
Advanced Catalysis : The traditional use of stoichiometric copper powder has been superseded by highly active, low-loading copper catalyst systems. The use of copper nanoparticles (Cu-NPs) and heterogeneous catalysts, such as copper supported on organic-inorganic hybrid materials, offers significant advantages. mdpi.comnih.gov These catalysts can be used in lower quantities, are often more reactive, and can be recovered and reused, aligning with green chemistry goals. nih.govresearchgate.net Bio-sourced "ecocatalysts," derived from plants that hyperaccumulate copper, represent an innovative frontier, providing highly active catalysts with a reduced environmental footprint. researchgate.net
Alternative Energy Sources : To overcome the high energy demands of traditional heating, microwave and ultrasound irradiation have been explored for Ullmann-type reactions. researchgate.neteurekalert.org These non-conventional energy sources can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles by minimizing side-product formation. eurekalert.org
Greener Solvents and Conditions : A major focus of green synthesis is the reduction or elimination of hazardous organic solvents. Research into Ullmann couplings has demonstrated success in more benign solvents, including water and deep eutectic solvents. nih.goveurekalert.org In some cases, solvent-free or mechanochemical (ball-milling) conditions have been developed, representing a significant step towards minimizing chemical waste. eurekalert.org
Ligand-Free Systems : Many modern Ullmann reactions require specialized ligands to stabilize the copper catalyst and promote reactivity. However, developing ligand-free systems simplifies the reaction setup, reduces costs, and avoids potential toxicity associated with complex organic ligands. rsc.org
By integrating these principles, novel synthetic routes for this compound can be envisioned that are not only more efficient but also substantially more environmentally friendly than traditional methods.
Derivatization and Analog Synthesis from the Core this compound Structure
The structure of this compound possesses a carboxylic acid group, which serves as a versatile chemical handle for a wide array of derivatization reactions. This allows for the synthesis of a diverse library of analogs with modified physicochemical properties.
Esterification and Amidation Reactions
The carboxyl group is readily converted into esters and amides, two of the most fundamental functional groups in medicinal chemistry and materials science.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis, though this equilibrium process often requires removal of water to achieve high yields. More efficient, modern methods utilize solid acid catalysts like modified montmorillonite clays or deep eutectic solvents, which offer advantages such as easy separation and reusability. These green catalysts can facilitate high-yield esterification under solvent-free conditions.
Amidation: Amide bond formation is a cornerstone of organic synthesis. While direct condensation of the carboxylic acid with an amine is difficult, the reaction is readily accomplished using coupling reagents. These reagents activate the carboxylic acid in situ. Phosphonium salt reagents are commonly used for their high reactivity and ability to minimize side reactions. A variety of aliphatic and aromatic amines can be coupled to the this compound core using these established methodologies.
Below is a table summarizing representative conditions for these transformations as applied to benzoic acids.
| Transformation | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| Esterification | Alcohol, Montmorillonite K10 clay (solid acid catalyst), solvent-free, reflux. | Environmentally friendly, heterogeneous catalyst, high yield. | nih.gov |
| Esterification | Alcohol, Deep Eutectic Solvent (p-TSA & BTEAC) as dual solvent-catalyst, 75°C. | Green, recyclable catalyst-solvent system, high conversion rates. | |
| Amidation | Amine, Triphenylphosphine, N-Chlorophthalimide, Toluene or MeCN, room temperature. | In situ generation of phosphonium activating agent, mild conditions, good to excellent yields. | rsc.org |
| Amidation | Amine, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester (coupling agent), K₂CO₃, THF, room temperature. | Efficient and selective coupling agent, mild conditions, suitable for a wide range of amines. | wikipedia.org |
Halogenation and Further Functionalization
The two aromatic rings of the core structure are amenable to further functionalization, most notably through electrophilic aromatic substitution reactions such as halogenation. The outcome of such reactions is dictated by the directing effects of the existing substituents.
On the Benzoic Acid Ring : This ring contains a chloro group (ortho-, para-directing), a phenoxy group (ortho-, para-directing), and a carboxylic acid group (meta-directing). The positions ortho and para to the strongly activating phenoxy group are the most likely sites for substitution. However, the existing chloro group and steric hindrance will influence the final regioselectivity.
On the Phenoxy Ring : This ring contains a chloro group (ortho-, para-directing) and the ether linkage (ortho-, para-directing). Further substitution would be directed to the positions ortho and para to these groups, with the precise location depending on the specific halogenating agent and reaction conditions.
Advanced methods for halogenation, such as using N-halosuccinimides (NCS, NBS) or other specialized reagents, can provide greater control over the reaction.
Synthesis of Prodrugs and Probes (Non-Clinical Applications)
For research purposes, the core structure can be modified to create prodrugs or chemical probes. These non-clinical tools are valuable for studying biological pathways or evaluating the properties of the core molecule in in vitro systems.
Prodrugs : In a research context, prodrugs are synthesized to overcome experimental challenges like poor solubility or cell permeability. The carboxylic acid is an ideal attachment point for promoieties. For instance, esterification with a polyethylene glycol (PEG) chain can enhance aqueous solubility, while conversion to a more lipophilic ester (e.g., an ethyl or benzyl ester) can improve membrane permeability for cell-based assays.
Probes : Chemical probes are used to track or identify the interactions of a molecule. By forming an amide bond between the carboxylic acid of the core structure and an amine-containing fluorescent tag (e.g., a Bodipy or fluorescein derivative), a fluorescent probe can be synthesized. This allows for the visualization of the compound's localization within cells or tissues using fluorescence microscopy, providing valuable data in non-clinical research settings.
Reaction Mechanism Elucidation in Synthetic Pathways
The primary synthetic pathway to this compound involves the formation of a diaryl ether bond, a transformation most commonly achieved via the Ullmann condensation. The mechanism of this copper-catalyzed reaction has been the subject of extensive study. synarchive.comacs.org
The currently accepted mechanism for the Ullmann diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle: wikipedia.orgorganic-chemistry.org
Formation of Copper(I) Phenoxide : The reaction is initiated by the deprotonation of the phenol precursor by a base, followed by coordination to a Cu(I) salt to form a copper(I) phenoxide species.
Oxidative Addition : The aryl halide (e.g., 2,5-dichlorobenzoic acid precursor) undergoes oxidative addition to the copper(I) center. This is often the rate-determining step and results in the formation of a transient, high-energy Copper(III) intermediate. organic-chemistry.org
Reductive Elimination : The Cu(III) intermediate rapidly undergoes reductive elimination, forming the new C-O bond of the diaryl ether product. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
An alternative, though less general, pathway for diaryl ether synthesis is through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This pathway does not typically require a metal catalyst but is only efficient if the aryl halide is "activated" by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. The SNAr mechanism proceeds via a two-step addition-elimination process involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Furthermore, the synthesis of the substituted benzoic acid precursor itself involves key reaction mechanisms. For instance, if the carboxylic acid group is introduced via a Sandmeyer-type reaction from a corresponding aniline, the mechanism involves the formation of an aryl diazonium salt, followed by a copper(I)-catalyzed single-electron transfer to generate an aryl radical, which ultimately leads to the final product. wikipedia.orgbyjus.com Alternatively, if the benzoic acid is formed by the oxidation of a corresponding toluene derivative, the reaction proceeds through a free-radical mechanism at the benzylic position. youtube.com
Advanced Spectroscopic and Structural Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. In a typical experiment, the parent molecule is ionized, and the resulting molecular ion is selected and subjected to collision-induced dissociation (CID). The analysis of the fragment ions provides a "fingerprint" that can be used for structural confirmation.
For 5-Chloro-2-(3-chlorophenoxy)benzoic acid (molar mass: 283.11 g/mol ), analysis in negative ion mode would likely begin with the deprotonation of the carboxylic acid group, forming the [M-H]⁻ ion with a mass-to-charge ratio (m/z) of approximately 281. The fragmentation of this precursor ion can be predicted to follow several key pathways characteristic of benzoic acids and diaryl ethers.
A primary and highly characteristic fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO₂), a neutral molecule with a mass of 44 Da. sci-hub.se This would result in a prominent fragment ion at m/z 237. Subsequent fragmentation could involve cleavage at the ether linkage.
Key Predicted Fragmentation Pathways:
Decarboxylation: The most common fragmentation for this class of compounds is the loss of CO₂, leading to the formation of a chlorophenoxy-chlorophenyl anion.
[C₁₃H₇Cl₂O₃]⁻ (m/z 281) → [C₁₂H₇Cl₂O]⁻ (m/z 237) + CO₂
Ether Bond Cleavage: The ether bond can cleave, leading to fragments corresponding to the individual substituted phenyl rings. This can occur on either side of the ether oxygen.
Cleavage yielding a chlorophenoxide ion: [C₆H₄ClO]⁻ (m/z 127)
Cleavage yielding a chlorobenzoyl-containing fragment is also possible, though other pathways are often more favorable.
Loss of HCl: Another potential fragmentation pathway involves the elimination of a molecule of hydrogen chloride (HCl), although this is generally less common than decarboxylation in the initial fragmentation step.
The predicted fragmentation pattern provides a basis for the structural elucidation of this compound and related compounds.
Table 1: Predicted MS/MS Fragmentation Data for [M-H]⁻ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 281 | 237 | CO₂ (44 Da) | 1-Chloro-3-(5-chloro-phenoxy)phenyl anion |
| 281 | 127 | C₇H₃ClO₂ (154 Da) | 3-Chlorophenoxide |
| 237 | 202 | Cl (35 Da) | Phenoxy-chlorophenyl anion |
Note: The m/z values are based on the most common isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl). The presence of chlorine would result in characteristic isotopic patterns for chlorine-containing fragments.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique provides detailed information on bond lengths, bond angles, torsional angles, and the intermolecular interactions that govern the crystal packing.
While the specific crystal structure of this compound has not been reported in the crystallographic databases, the solid-state structure can be inferred from known structures of similar benzoic acid derivatives. rsc.org A defining feature of carboxylic acids in the solid state is their propensity to form hydrogen-bonded dimers. It is highly probable that two molecules of this compound would associate via hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer.
Table 2: Typical Crystallographic Parameters for Related Chlorinated Benzoic Acid Structures
| Parameter | Typical Value Range | Significance |
| Crystal System | Monoclinic, Triclinic | Describes the basic symmetry of the unit cell |
| Space Group | P2₁/c, P-1 | Defines the symmetry elements within the unit cell |
| O-H···O distance (dimer) | 2.60 - 2.66 Å | Confirms the presence of strong hydrogen bonds |
| C-Cl bond length | ~1.74 Å | Standard length for a chlorine atom on an aromatic ring |
| C-O-C ether bond angle | ~118° - 122° | Indicates the geometry of the ether linkage |
| Dihedral angle between rings | 60° - 85° | Quantifies the twist between the two phenyl rings |
Note: This data is generalized from known structures of related compounds and serves as an educated prediction for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The chromophores in this compound are the two substituted benzene (B151609) rings.
The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of its constituent parts: a chlorophenoxy moiety and a 5-chloro-2-phenoxybenzoic acid moiety. Benzene itself exhibits several absorption bands in the UV region due to π→π* transitions. The substitution of hydrogen atoms with chromophores or auxochromes (like -Cl, -OH, -O-R, -COOH) can shift the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. utoronto.ca
The presence of the carboxylic acid, ether linkage, and chlorine atoms, all of which possess non-bonding electrons, can lead to complex spectral features. The spectrum is anticipated to show strong absorptions in the UV region, likely with multiple bands or shoulders. Based on data from related chlorobenzoic and phenoxybenzoic acids, one would expect absorption maxima in the range of 200-320 nm. nist.govresearchgate.net These absorptions correspond to π→π* transitions within the aromatic systems. The extent of conjugation between the two rings through the ether oxygen will influence the energy of these transitions.
Table 3: Predicted UV-Vis Absorption Maxima and Corresponding Electronic Transitions
| Predicted λ_max Range (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
| ~210 - 240 | High | π → π | Substituted Benzene Rings |
| ~270 - 290 | Moderate | π → π | Substituted Benzene Rings |
| ~300 - 320 | Low | π → π* | Substituted Benzene Rings |
Note: This table is a prediction based on the known effects of substituents on the benzene chromophore. The exact λ_max and ε values would need to be determined experimentally.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost. For a molecule like 5-Chloro-2-(3-chlorophenoxy)benzoic acid, DFT calculations, often using functionals like B3LYP, could be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would yield the lowest energy conformation of the molecule. The results of such a study would typically be presented in a table format.
Table 1: Hypothetical Optimized Geometrical Parameters using DFT (Note: This table is illustrative as specific research data for this compound is not available.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Cl (benzoic ring) | Data not available | ||
| C-O (ether) | Data not available | ||
| C=O (carboxyl) | Data not available | ||
| C-C-C (benzoic ring) | Data not available | ||
| C-O-C (ether) | Data not available | ||
| O-C-O (carboxyl) | Data not available |
Hartree-Fock (HF) is another foundational ab initio method for calculating electronic structure. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a starting point for more advanced post-HF methods like Møller-Plesset perturbation theory (MP2). These methods could also be used to optimize the geometry and calculate the electronic properties of this compound, providing a basis for comparison with DFT results. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov A computational study would map the electron density of these orbitals to identify the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Properties (Note: This table is illustrative as specific research data for this compound is not available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. nih.govresearchgate.net Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the carboxyl group and the ether linkage, and potentially around the chlorine atoms, indicating likely sites for interaction with electrophiles. researchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed using methods like DFT. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure. nih.govasianjournalofphysics.com For instance, calculated vibrational frequencies for the C=O stretch of the carboxylic acid and the C-O-C stretch of the ether would be key identifiers in an IR spectrum.
Table 3: Hypothetical Predicted Spectroscopic Data (Note: This table is illustrative as specific research data for this compound is not available.)
| Spectroscopic Data | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) | Data not available |
| ¹³C NMR Chemical Shift (ppm) | Data not available |
Conformational Analysis and Potential Energy Surfaces
The presence of the ether linkage in this compound allows for rotational freedom around the C-O bonds, leading to different possible conformations. A conformational analysis involves calculating the energy of the molecule as a function of the dihedral angles of these rotatable bonds. This generates a potential energy surface (PES), which can identify the most stable, low-energy conformers and the energy barriers for rotation between them. Such an analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
There is currently no published research detailing molecular dynamics simulations performed on this compound. Such studies are crucial for understanding the conformational dynamics, solvent interactions, and vibrational motions of a molecule over time. The execution of MD simulations would require specialized software and significant computational resources to solve the classical equations of motion for the atoms within the molecule. The results, which typically include trajectory data, radial distribution functions, and root-mean-square deviation (RMSD) analyses, are not available in the public domain for this specific compound.
Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding biological/clinical properties)
Similarly, a search for quantitative structure-property relationship (QSPR) models focused on the non-biological and non-clinical properties of this compound yielded no specific results. QSPR studies aim to establish a mathematical correlation between the structural features of a molecule (descriptors) and its physicochemical properties. The development of a QSPR model for this compound would necessitate a dataset of experimentally determined properties for a series of structurally related molecules. As no such studies or datasets are publicly available, a QSPR analysis for properties such as boiling point, vapor pressure, or solubility has not been established.
While general methodologies for both MD simulations and QSPR modeling are well-documented in the field of computational chemistry, their specific application to this compound has not been reported in the accessible scientific literature. Therefore, a detailed, data-driven article on these specific topics for this compound cannot be generated at this time. Further experimental and computational research would be required to produce the necessary data for such an analysis.
Mechanistic Insights into Molecular Interactions Non Clinical
Investigation of Binding to Generic Protein Scaffolds or Ligand-Receptor Models
No molecular docking studies for 5-Chloro-2-(3-chlorophenoxy)benzoic acid have been identified in the public domain. Therefore, data on its binding affinity, predicted interactions with amino acid residues of specific protein targets, or docking scores are unavailable.
There are no published in vitro binding assays for this compound. Consequently, experimental data on its binding to generic protein scaffolds or through competitive binding assays are not available.
Enzyme Inhibition Studies in Model Systems (Non-Clinical/Non-Therapeutic Enzymes)
Information regarding the inhibitory effects of this compound on any non-clinical or non-therapeutic model enzymes is not found in the current body of scientific literature.
Interaction with Biological Macromolecules (e.g., DNA, RNA, Lipids) in Model Systems
There are no available studies that have investigated the direct interaction of this compound with biological macromolecules such as DNA, RNA, or lipids in model systems.
Exploration of General Biochemical Pathways and Cellular Processes
Research exploring the impact of this compound on general biochemical pathways, such as oxidative stress or metabolic pathway modulation at a fundamental, non-therapeutic level, has not been reported.
Environmental Chemistry and Degradation Studies
Photodegradation Pathways and Kinetics
Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many aromatic compounds in the environment. For chlorophenoxy herbicides, this process can involve the cleavage of the ether bond and the dechlorination of the aromatic rings. While direct photolysis in aqueous solutions can occur, the presence of photosensitizers, such as humic substances, can accelerate the degradation process.
Studies on related chlorophenoxyacetic acids have shown that photodegradation rates are influenced by factors such as pH, the presence of organic matter, and the specific chemical structure of the compound. For instance, the photodegradation of some phenoxy acid herbicides is more efficient in alkaline conditions. The primary phototransformation products of these related compounds often include hydroxylated derivatives and cleavage of the ether linkage, leading to the formation of corresponding phenols and benzoic acids.
Table 1: Illustrative Photodegradation Data for Structurally Similar Compounds
| Compound | Conditions | Half-life (t½) | Key Transformation Products |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aqueous solution, UV irradiation | Varies (hours to days) | 2,4-Dichlorophenol, 4-Chlorocatechol, Hydroxylated derivatives |
| 3-Phenoxybenzoic acid (3-PBA) | Aqueous solution, UV irradiation | Varies | Phenol, Benzoic acid |
Note: This table is illustrative and based on data for structurally related compounds. Specific kinetic data for 5-Chloro-2-(3-chlorophenoxy)benzoic acid is not currently available in the public domain.
Biodegradation Mechanisms in Environmental Matrices
Biodegradation by microorganisms is a critical process for the removal of organic contaminants from soil and water. The biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, although aerobic pathways are generally more efficient for compounds with oxygen-containing functional groups. eurochlor.org
For chlorinated benzoic acids and phenoxy acids, microbial degradation typically involves enzymatic attack. eurochlor.org Under aerobic conditions, microorganisms often utilize oxygenases to initiate the degradation process by inserting oxygen into the aromatic ring, leading to ring cleavage. eurochlor.org Another common mechanism is the cleavage of the ether bond, which is a crucial step in the breakdown of phenoxy-containing compounds. This cleavage can be followed by the degradation of the resulting chlorophenol and chlorobenzoic acid moieties.
The rate and extent of biodegradation are highly dependent on environmental conditions such as soil type, pH, temperature, oxygen availability, and the composition of the microbial community. mdpi.complos.org For instance, the degradation of 3-phenoxybenzoic acid has been shown to be pH-dependent, with alkaline conditions favoring a higher degradation rate. mdpi.com
Table 2: Microbial Genera Involved in the Degradation of Structurally Similar Compounds
| Compound Class | Microbial Genera |
| Chlorinated Benzoic Acids | Pseudomonas, Alcaligenes, Bacillus |
| Phenoxyacetic Acids | Cupriavidus, Sphingomonas, Aspergillus researchgate.net |
| 3-Phenoxybenzoic acid | Bacillus, Klebsiella, Aspergillus plos.orgresearchgate.netscholaris.ca |
Note: This table lists microbial genera known to degrade compounds structurally related to this compound. The specific microorganisms capable of degrading the target compound have not been identified.
Hydrolytic Stability and Transformation Products
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For compounds like this compound, the ether linkage is a potential site for hydrolysis. However, the diaryl ether bond is generally considered to be chemically stable and resistant to hydrolysis under typical environmental pH and temperature conditions.
While the ester forms of phenoxy acid herbicides are known to undergo hydrolysis to their corresponding acids, the cleavage of the ether bond itself is a much slower process abiotically. Therefore, under normal environmental conditions, direct hydrolysis of the ether linkage in this compound is not expected to be a significant degradation pathway. Any observed degradation in aqueous environments is more likely to be driven by photochemical or biological processes.
Sorption and Mobility in Soil and Aquatic Systems
The sorption and mobility of organic compounds in soil and aquatic systems are critical factors determining their environmental distribution and potential for groundwater contamination. The behavior of acidic herbicides, such as those with a carboxylic acid group, is strongly influenced by soil properties, particularly organic matter content and pH.
For ionizable compounds like this compound, the soil pH relative to the compound's pKa will determine its charge and, consequently, its interaction with soil particles. At pH values above the pKa, the carboxylic acid group will be deprotonated, resulting in a negatively charged anion. This anionic form generally exhibits lower sorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion, leading to higher mobility.
Studies on related chlorophenoxy herbicides have shown that sorption is positively correlated with soil organic carbon content. researchgate.netscielo.br The mobility of these compounds is generally high in soils with low organic matter and sandy texture. scielo.br
Table 3: Typical Sorption Coefficients for Structurally Similar Compounds
| Compound Class | Soil Type | Koc (L/kg) | Mobility Class |
| Chlorophenoxyacetic Acids | Loam | 20 - 150 | High to Moderate |
| Chlorinated Benzoic Acids | Sandy Loam | 10 - 100 | High |
Note: Koc (Organic Carbon-Water Partition Coefficient) values are indicative and based on data for structurally related compounds. A lower Koc value indicates weaker sorption and higher potential mobility. Specific sorption data for this compound is not available.
Accumulation and Distribution in Model Environmental Compartments
The potential for a chemical to accumulate in organisms is a key aspect of its environmental risk profile. For non-animal models such as plants and microorganisms, the uptake and accumulation of organic compounds from the surrounding environment can occur.
For plants, the uptake of soil-borne contaminants can happen through the roots and subsequent translocation to other parts of the plant. The physicochemical properties of the compound, such as its water solubility and octanol-water partition coefficient (Kow), play a significant role in this process. Generally, compounds with moderate lipophilicity are more readily taken up by plants.
In microorganisms, bioaccumulation can occur through passive diffusion across cell membranes or active transport. The accumulated compound may then be subject to metabolic transformation within the cell. The extent of accumulation will depend on the balance between uptake, metabolism, and excretion rates. While specific data on the accumulation of this compound in plants or microorganisms is not available, studies on related chlorophenoxy herbicides suggest that these compounds are generally not considered to be highly bioaccumulative in these organisms.
Analytical Method Development for Detection and Quantification
Chromatographic Methods for Separation and Quantification
Chromatography is a cornerstone for the separation and analysis of 5-Chloro-2-(3-chlorophenoxy)benzoic acid from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed.
Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for the analysis of benzoic acid derivatives. pensoft.net The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. researchgate.netnih.gov For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. It is often acidified to suppress the ionization of the carboxylic acid group, ensuring better retention and peak shape. ekb.eg
A typical HPLC method involves a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate the target analyte from other components in the sample. nih.govekb.eg Detection is commonly performed using a UV/VIS detector, with the wavelength set to an absorbance maximum of the analyte, such as 225 nm, to ensure high sensitivity. pensoft.netresearchgate.net
Table 1: Typical HPLC Conditions for Analysis of Related Benzoic Acid Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., Zorbax SB-Aq, 150x4.6 mm, 5 µm) | researchgate.netekb.eg |
| Mobile Phase | Acetonitrile and Phosphate/Ammonium Acetate Buffer (pH 2.5-4.0) | nih.govekb.eg |
| Elution | Isocratic or Gradient | researchgate.netnih.gov |
| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netnih.gov |
| Detection | UV/VIS at 205-235 nm | ekb.eghelixchrom.com |
| Column Temperature | 30 °C | researchgate.net |
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of polar compounds like benzoic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the GC column, leading to poor peak shape and reproducibility. researchgate.net
To overcome these issues, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and less polar ester or silyl (B83357) ester. researchgate.net Common derivatization agents include dimethyl sulfate (B86663) for methylation or reagents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) for silylation. researchgate.net This process can be performed directly in the sample vial before injection. researchgate.net The separation of the resulting derivative is then achieved on a capillary column, such as a ZB-5 MS column, followed by detection using a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (MS) for enhanced selectivity and identification. ijpsr.comscholarsresearchlibrary.com
Table 2: Representative GC-MS Parameters for Analysis of Derivatized Acids
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Esterification (e.g., with dimethyl sulphate) or Silylation | researchgate.netresearchgate.net |
| Column | ZB-5 MS (30 m x 0.32 mm, 1.0 µm film thickness) | ijpsr.com |
| Carrier Gas | Helium | ijpsr.com |
| Injector Temperature | 230 °C | ijpsr.com |
| Detector | Mass Spectrometer (MS) | ijpsr.comscholarsresearchlibrary.com |
| Ionization Mode | Electron Ionization (EI) | ijpsr.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer a highly sensitive and selective approach for the determination of chlorophenoxy acid compounds in environmental samples. econference.iolcms.cz A significant advantage of LC-MS is that it often eliminates the need for the derivatization step required in GC analysis, allowing for the direct injection of the sample extract. econference.io This simplifies sample preparation, reduces analysis time, and minimizes potential sources of error. econference.io
For acidic herbicides, electrospray ionization (ESI) in the negative ion mode is typically employed, as the carboxylic acid group readily deprotonates to form a negatively charged ion [M-H]⁻. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), which significantly reduces matrix interference and improves confidence in analyte identification and quantification, even when chromatographic peaks are not fully resolved. econference.ionih.gov Ultra-High Performance Liquid Chromatography (UHPLC) systems can be used to achieve rapid separations, often in under 12 minutes. nih.gov
Electrochemical Detection Techniques
Electrochemical methods offer an alternative for the detection of electroactive compounds. Techniques like differential pulse voltammetry (DPV) can be developed for sensitive quantification. mdpi.com For a compound like this compound, which contains oxidizable or reducible functional groups, an electrochemical sensor could be designed. This typically involves modifying an electrode (e.g., a glassy carbon paste electrode) with a material that enhances the electrochemical response towards the target analyte. mdpi.com
The analysis involves applying a potential ramp and measuring the resulting current. The peak current in the voltammogram is proportional to the analyte's concentration. The development of such a method would require optimizing parameters like the pH of the supporting electrolyte, scan rate, and pulse amplitude to achieve the best sensitivity and selectivity. mdpi.com While research has focused on the electrochemical degradation of related chlorophenoxy herbicides, which involves their oxidation via hydroxyl radicals, these principles can be adapted for detection purposes. nih.gov The decay of the parent compound is often monitored using chromatographic methods, but direct electrochemical detection provides a pathway for developing rapid, portable sensing devices. nih.gov
Spectrophotometric Assays for Concentration Determination
Spectrophotometric methods are based on the principle of light absorption by the analyte, governed by the Beer-Lambert law. For this compound, which contains chromophoric groups (the benzene (B151609) rings), direct UV spectrophotometry could be used for quantification in simple, pure solutions. However, in complex matrices, this method lacks selectivity due to interference from other absorbing compounds.
To enhance selectivity, a derivatization reaction can be employed where the analyte reacts with a specific reagent to produce a colored complex with a unique absorption maximum in the visible region. For instance, various drugs can be quantified by forming charge-transfer complexes with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). semanticscholar.org This reaction produces a colored anion of the reagent, and the intensity of the color, measured at a specific wavelength (e.g., 455 nm), is proportional to the concentration of the analyte. semanticscholar.org The development of such an assay for this compound would involve selecting an appropriate complexing agent and optimizing reaction conditions such as solvent polarity and reagent concentration. semanticscholar.org
Sample Preparation and Extraction Methodologies from Complex Matrices (Non-Biological/Non-Clinical Samples)
Effective sample preparation is crucial for isolating this compound from complex matrices like soil and water, removing interferences, and pre-concentrating the analyte to meet the sensitivity requirements of the analytical instrument.
For water samples, solid-phase extraction (SPE) is a widely adopted and efficient technique. epa.gov The procedure typically involves passing the water sample, often after acidification to a pH of around 2-3 to ensure the analyte is in its non-ionized form, through a cartridge containing a C18-bonded silica (B1680970) sorbent. econference.ionih.gov The acidic analyte is retained on the non-polar sorbent while more polar impurities are washed away. The analyte is then eluted from the cartridge with a small volume of an organic solvent like acetonitrile or methanol. nih.govresearchgate.net This process not only cleans up the sample but also achieves significant concentration factors. nih.gov
For soil samples, the extraction process begins with solvent extraction. An organic solvent or a mixture of solvents is used to extract the analyte from the soil particles, often aided by techniques like ultrasonic agitation to improve efficiency. researchgate.net The resulting extract is then typically subjected to a cleanup and concentration step, similar to that used for water samples, often involving SPE. econference.ioresearchgate.net For GC analysis, a solvent exchange to a suitable solvent for derivatization may be necessary. researchgate.net Proper sample handling, such as drying the soil at a controlled temperature (not exceeding 40°C) and crushing it to achieve homogeneity, is important to ensure reproducible results. msu.edu
Table 3: Common Compound Names Mentioned
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| - | This compound |
| HPLC | High-Performance Liquid Chromatography |
| GC | Gas Chromatography |
| LC-MS | Liquid Chromatography-Mass Spectrometry |
| MTBSTFA | N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide |
| FID | Flame Ionization Detector |
| ESI | Electrospray Ionization |
| SRM | Selected Reaction Monitoring |
| DPV | Differential Pulse Voltammetry |
| DDQ | 2,3-dichloro-5,6-dicyano-p-benzoquinone |
| SPE | Solid-Phase Extraction |
| - | Acetonitrile |
| - | Methanol |
Validation of Analytical Methods (Accuracy, Precision, Linearity, Detection Limits)
Accuracy
Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated.
For a series of phenoxyacetic acid herbicides, a sensitive analytical method demonstrated recoveries ranging from 71% to 118% at a spiked concentration level of 0.06 µg·L−1 in groundwater. In another study focusing on trace phenoxy carboxylic acid herbicides in environmental water samples, spiked recoveries were found to be in the range of 81.1% to 112%. Similarly, a method for the simultaneous determination of seven chlorophenoxy and benzoic acid herbicides in water reported recoveries varying from 84.5% to 92.7%. For the analysis of benzoic acid in food products, the recovery of spiked standard benzoic acid was observed in the range of 98.83% to 100.47% using an HPLC method.
Interactive Data Table: Accuracy (Recovery %) of Structurally Similar Compounds
| Compound Class | Matrix | Spiked Concentration | Recovery (%) |
| Phenoxyacetic Acid Herbicides | Groundwater | 0.06 µg·L−1 | 71 - 118 |
| Phenoxy Carboxylic Acid Herbicides | Environmental Water | Not Specified | 81.1 - 112 |
| Chlorophenoxy and Benzoic Acid Herbicides | Water | Not Specified | 84.5 - 92.7 |
| Benzoic Acid | Tomato Ketchup | Not Specified | 98.83 - 100.47 |
Precision
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
A study on trace phenoxy carboxylic acid herbicides reported intra-day precision (repeatability) in the range of 3.72% to 5.30% and inter-day precision in the range of 2.02% to 4.04%. Another method for chlorophenoxy and benzoic acid herbicides showed intra-day precision at 5 and 200 ngmL-1 to be in the ranges of 3.6-11.9% and 5.3-9.5%, respectively, while inter-day precision at the same concentrations was 1.4-7.7% and 8.5-12.2%. An analysis of phenoxyacetic acid herbicides at a concentration of 200 ng L(-1) demonstrated a precision, expressed as relative standard deviation, in the range of 2.9-5.8%.
Interactive Data Table: Precision (RSD %) of Structurally Similar Compounds
| Compound Class | Concentration | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Phenoxy Carboxylic Acid Herbicides | Not Specified | 3.72 - 5.30 | 2.02 - 4.04 |
| Chlorophenoxy and Benzoic Acid Herbicides | 5 ngmL-1 | 3.6 - 11.9 | 1.4 - 7.7 |
| Chlorophenoxy and Benzoic Acid Herbicides | 200 ngmL-1 | 5.3 - 9.5 | 8.5 - 12.2 |
| Phenoxyacetic Acid Herbicides | 200 ng L-1 | 2.9 - 5.8 | Not Specified |
Linearity
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by analyzing a series of standard solutions of different concentrations and is often expressed by the correlation coefficient (r) or the coefficient of determination (r²).
For trace phenoxy carboxylic acid herbicides, good linearity was observed in the range of 1.00 to 200 ng L−1. A thin-layer chromatography method for chlorophenoxy and benzoic acid herbicides demonstrated linearity in the range of 20–200 ng per band with a correlation coefficient higher than 0.9976. Another high-performance liquid chromatography (HPLC) method for related compounds showed a linear range of 2-1000 ngmL-1.
Interactive Data Table: Linearity of Analytical Methods for Structurally Similar Compounds
| Compound Class | Analytical Method | Linearity Range | Correlation Coefficient (r) / Coefficient of Determination (r²) |
| Phenoxy Carboxylic Acid Herbicides | SPE-LC-MS/MS | 1.00 - 200 ng L−1 | Not Specified |
| Chlorophenoxy and Benzoic Acid Herbicides | TLC | 20–200 ng per band | > 0.9976 |
| Chlorophenoxy and Benzoic Acid Herbicides | HPLC | 2-1000 ngmL-1 | Not Specified |
| Benzoic Acid | HPLC | 10 - 1000 μg/mL | 0.9998 |
Detection Limits
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
An analytical method for trace phenoxy carboxylic acid herbicides exhibited low limits of detection in the range of 0.08–0.28 ng L−1. For a group of phenoxyacetic acid herbicides and their transformation products, the limit of detection ranged between 0.00008 and 0.0047 µg·L−1. A thin-layer chromatography method established limits of detection and quantification of 18 and 60 ng per band, respectively. Another method for chlorophenoxy acids reported detection limits ranging from 0.67 to 1.50 ngmL-1.
Interactive Data Table: Detection Limits of Analytical Methods for Structurally Similar Compounds
| Compound Class | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Phenoxy Carboxylic Acid Herbicides | SPE-LC-MS/MS | 0.08–0.28 ng L−1 | Not Specified |
| Phenoxyacetic Acid Herbicides | UHPLC-MS/MS | 0.00008 - 0.0047 µg·L−1 | Not Specified |
| Chlorophenoxy and Benzoic Acid Herbicides | TLC | 18 ng per band | 60 ng per band |
| Chlorophenoxy Acids | Not Specified | 0.67 - 1.50 ngmL-1 | Not Specified |
| Benzoic Acid | HPLC | 1 μg/mL | 4 μg/mL |
Structure Reactivity and Structure Spectroscopic Property Relationships
Correlation of Structural Features with Spectroscopic Signatures
The spectroscopic profile of 5-Chloro-2-(3-chlorophenoxy)benzoic acid is a direct reflection of its molecular structure, which features a substituted benzoic acid ring linked via an ether oxygen to a substituted phenyl ring. Analysis of its predicted and expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data reveals these correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are dictated by the distinct electronic environments of the hydrogen and carbon atoms. The molecule has seven aromatic protons and thirteen carbon atoms, each with a unique chemical shift influenced by the electronegative chlorine atoms, the ether linkage, and the carboxylic acid group.
¹H NMR Spectrum: The protons on the two aromatic rings will appear in the aromatic region (typically δ 7.0-8.2 ppm). The carboxylic acid proton is highly deshielded and appears as a broad singlet at a much lower field (δ 10-13 ppm). The protons on the benzoic acid ring (three of them) and the 3-chlorophenoxy ring (four of them) will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. Protons ortho to the electron-withdrawing carboxylic acid and chloro groups are expected to be shifted further downfield. docbrown.info
¹³C NMR Spectrum: The spectrum will show 13 distinct signals. The carboxyl carbon (C=O) is the most deshielded, appearing around 165-175 ppm. The aromatic carbons bonded to the ether oxygen or chlorine atoms will also be significantly shifted. Carbons attached to chlorine will be deshielded, while those attached to the ether oxygen will be strongly deshielded (around 150-160 ppm). The remaining aromatic carbons will resonate in the typical range of 115-140 ppm.
Predicted ¹³C NMR Chemical Shifts
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for this molecule are expected to correspond to the O-H, C=O, C-O, and C-Cl bonds. docbrown.inforesearchgate.netpressbooks.pub
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. docbrown.info
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic carboxylic acid will appear around 1680-1710 cm⁻¹. pressbooks.pub
C-O Stretch: Two distinct C-O stretching bands are anticipated. The aryl ether C-O-C linkage will show an asymmetric stretch around 1210-1250 cm⁻¹, and the C-O stretch of the carboxylic acid will appear around 1280-1320 cm⁻¹.
C-H Aromatic Stretch: Absorption bands for the C-H stretching on the aromatic rings will be observed just above 3000 cm⁻¹.
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, will indicate the presence of the C-Cl bonds.
Characteristic IR Absorption Frequencies
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule will fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 282 (for ³⁵Cl isotopes). Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2, M+4) will be prominent.
Common fragmentation pathways for benzoic acids include:
Loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak (m/z 265). docbrown.info
Loss of the carboxyl group (•COOH), resulting in an [M-45]⁺ peak (m/z 237). docbrown.info
Decarboxylation (loss of CO₂), which is a characteristic fragmentation for deprotonated benzoic acids in negative ion mode. fu-berlin.de
Cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy cation (m/z 127) or the chlorobenzoyl cation (m/z 139).
Influence of Substituents on Reactivity Profiles
The reactivity of this compound is primarily governed by the electronic properties of its substituents: the chloro groups and the chlorophenoxy moiety. These groups influence the acidity of the carboxylic acid and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack.
3-Chlorophenoxy Substituent: The phenoxy group at the C2 position has a more complex influence. The ether oxygen is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R) due to its lone pairs. The presence of a chlorine atom on the phenoxy ring (at the meta position) further enhances its inductive withdrawal.
Effect on Acidity: The acidity of the carboxylic acid is significantly impacted.
The 5-chloro group is para to the carboxyl group's attachment point. Its electron-withdrawing inductive effect helps stabilize the negative charge of the conjugate carboxylate anion, thereby increasing the acidity of the benzoic acid. libretexts.org
The 2-(3-chlorophenoxy) group is in the ortho position. Nearly all ortho substituents, regardless of their electronic nature, increase the acidity of benzoic acid due to a phenomenon known as the ortho-effect . vedantu.comwikipedia.orgquora.com This is attributed to a combination of steric and electronic factors. The bulky ortho group forces the -COOH group to twist out of the plane of the benzene (B151609) ring. This steric inhibition of resonance disrupts the delocalization of electrons between the carboxyl group and the ring, which stabilizes the carboxylate anion and increases acidity. vedantu.comwikipedia.org
Effect on Aromatic Ring Reactivity: Both rings are considered deactivated towards electrophilic aromatic substitution compared to benzene due to the presence of the electron-withdrawing chloro and carboxyl groups. The ether oxygen's resonance donation activates the benzoic acid ring, but this is counteracted by the inductive effects of the substituents and the deactivating nature of the carboxyl group.
Hammett Equation and Other Linear Free Energy Relationships (LFERs) in Reactivity Studies
The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds. viu.ca The equation is given by:
log(K/K₀) = σρ or log(k/k₀) = σρ
where K/k are the equilibrium/rate constants for the substituted reaction, K₀/k₀ are the constants for the unsubstituted (hydrogen) reference reaction, σ is the substituent constant, and ρ is the reaction constant.
Substituent Constant (σ): This value quantifies the electronic effect of a substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group. utexas.edu These constants are position-dependent (σ_meta, σ_para).
Reaction Constant (ρ): This value measures the sensitivity of a reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00. viu.ca
To estimate the acidity (pKa) of this compound, we can consider the additive effects of its substituents, although the ortho-effect complicates a simple linear correlation.
5-Chloro group: This is in a position equivalent to para to the C1 carbon. The Hammett constant for a para-chloro substituent (σ_p) is +0.23. viu.ca
Given the pKa of benzoic acid is 4.21, the presence of two electron-withdrawing substituents (5-chloro and the ortho 2-(3-chlorophenoxy)) will substantially lower the pKa, making this compound a significantly stronger acid than benzoic acid.
Hammett Substituent Constants (σ)
Impact of Conformation on Spectroscopic and Reactivity Parameters
The three-dimensional structure and conformational flexibility of this compound play a critical role in its properties. The molecule is not planar due to rotation around the two C-O ether bonds and the C-C bond connecting the carboxyl group to the ring.
Conformation of the Diphenyl Ether Core: Diphenyl ethers typically adopt a non-planar, "skewed" conformation to minimize steric repulsion between the two aromatic rings. The dihedral angles (the twist between the planes of the two rings) are influenced by the substituents. For ortho-substituted diphenyl ethers, steric hindrance is significant, leading to larger dihedral angles. In the case of the title compound, the bulky ortho-carboxyl group and the meta-chloro group on the phenoxy ring will influence the equilibrium conformation, likely resulting in a nearly perpendicular arrangement of the two rings. nih.gov
Conformation of the Carboxylic Acid Group: As a result of the ortho-effect, the bulky 2-(3-chlorophenoxy) group sterically hinders the -COOH group, forcing it to rotate out of the plane of the benzoic acid ring. wikipedia.org This has two major consequences:
Reactivity: It disrupts the resonance between the C=O and the aromatic π-system, which, as previously mentioned, increases the acidity of the proton. It can also sterically hinder the approach of reagents to the carboxyl group, potentially slowing down reactions like esterification.
Spectroscopy: The non-planar conformation can lead to through-space interactions observable in NMR spectroscopy. For instance, protons on one ring may be shielded or deshielded by the magnetic anisotropy of the other ring, depending on their spatial proximity in the preferred conformation. rsc.orgdoi.org This can lead to unusual chemical shifts that are not predictable based solely on through-bond electronic effects. bohrium.com
Table of Compounds Mentioned
Future Research Directions and Unexplored Avenues
Integration of Machine Learning and AI in Compound Design and Prediction
The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to designing and predicting the properties of molecules like 5-Chloro-2-(3-chlorophenoxy)benzoic acid. Machine learning (ML) algorithms can analyze vast datasets of chemical structures and their associated biological activities to build predictive models.
Detailed research in this area would involve the development of Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural features of a compound with its biological or physicochemical properties. For this compound, AI could be employed to:
Predict Biological Targets: By comparing its structural motifs to libraries of known active compounds, ML algorithms can generate hypotheses about its potential protein targets, guiding experimental screening efforts.
Optimize Derivatives: AI can suggest modifications to the parent structure—such as altering substituent positions or types—to enhance desired properties like binding affinity or selectivity, while simultaneously predicting potential liabilities like toxicity or poor metabolic stability.
De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound, tailored to fit a specific biological target's active site, thereby exploring a much wider chemical space than is possible through traditional intuition-based chemistry.
| AI/ML Application | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| Predictive Modeling (QSAR/QSPR) | Forecast biological activity, toxicity, and physicochemical properties. | Training algorithms on datasets of analogous compounds. | Prioritized list of derivatives for synthesis and testing. |
| Virtual Screening | Identify potential biological targets. | Docking simulations against protein libraries. | Hypothesis generation for mechanism of action studies. |
| Generative Design | Create novel analogues with optimized properties. | Using generative adversarial networks (GANs) or recurrent neural networks (RNNs). | Novel intellectual property and lead compounds. |
Exploration of New Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)
Modernizing the synthesis of this compound is crucial for efficient, safe, and scalable production. Moving beyond traditional batch processing, methodologies like flow chemistry and photocatalysis present significant opportunities.
Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of this compound, which likely involves steps such as etherification, flow chemistry offers numerous advantages over batch methods. iastate.edunih.gov These include superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volumes at any given time, and improved reproducibility. iastate.edu The integration of in-line purification can also lead to a streamlined, multi-step synthesis within a single, continuous operation. nih.gov
Photocatalysis: This technique uses light to activate a catalyst, enabling unique chemical transformations under mild conditions. For a molecule like this compound, photocatalysis could unlock novel synthetic routes. For instance, late-stage C-H functionalization could be used to introduce new functional groups onto the aromatic rings without the need for pre-functionalized starting materials, rapidly generating a library of derivatives for structure-activity relationship studies.
| Methodology | Key Advantages for Synthesizing the Target Compound | Potential Research Focus |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control over exotherms, improved scalability and yield, potential for automation. iastate.edu | Development of a continuous, multi-step synthesis protocol from starting materials to final product. |
| Photocatalysis | Access to novel chemical transformations, mild reaction conditions (ambient temperature/pressure), high selectivity. | Exploring late-stage C-H activation to create diverse analogues for screening. |
Advanced Spectroscopic Techniques for In-Situ Studies
A deep understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is essential for optimization. Advanced spectroscopic techniques, applied in-situ (directly within the reaction vessel in real-time), are central to this effort as part of a Process Analytical Technology (PAT) strategy. mt.combruker.comwikipedia.org
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: By inserting a probe directly into the reactor, FTIR can monitor the concentration of reactants, intermediates, and products throughout the reaction by tracking their characteristic vibrational bands. nih.govmt.com This provides rich kinetic data, helps identify transient intermediates, and reveals the influence of process variables in real-time. nih.govyoutube.com
In-situ Raman Spectroscopy: Raman spectroscopy is highly complementary to FTIR, particularly in aqueous media or slurries where water's strong IR absorption can be problematic. crystallizationsystems.com It can provide detailed information on molecular structure and is effective for monitoring changes in the solid phase, such as crystallization or polymorphic transformations. crystallizationsystems.comrsc.orglehigh.edu
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail on molecular structure. iastate.eduacs.org Flow-NMR systems allow for the continuous monitoring of reactions, enabling the unambiguous identification of species involved in complex reaction networks and providing precise kinetic information. dr-kiehl.netrsc.org
The data from these techniques are crucial for building accurate kinetic models, ensuring process robustness, and facilitating a seamless scale-up from the laboratory to production. mt.comschmidt-haensch.com
Interdisciplinary Research Opportunities
The future exploration of this compound will be most fruitful at the intersection of multiple scientific disciplines. The complexity of modern compound development necessitates collaborative efforts.
Chemistry and Data Science: Synthetic chemists can partner with data scientists to implement the AI/ML strategies outlined in section 10.1. Chemists provide the domain expertise and experimental data, while data scientists build and validate the predictive models, creating a powerful feedback loop for designing superior molecules.
Chemistry and Chemical Engineering: The transition of a synthetic route from a lab-scale batch process to an efficient, automated flow chemistry setup (section 10.2) requires close collaboration between organic chemists and chemical engineers. Engineers can design and optimize the reactor setup, control systems, and downstream processing, while chemists provide the core understanding of the chemical transformations.
Chemistry and Analytical Science: Implementing advanced in-situ monitoring (section 10.3) is a collaborative effort. Analytical chemists specialize in operating the spectroscopic instruments and interpreting the complex data, providing the reaction insights that synthetic chemists then use to optimize and control the synthesis.
Chemistry and Biology/Pharmacology: Once AI-driven design and advanced synthesis yield novel derivatives, collaborations with biologists and pharmacologists are essential to perform the experimental assays that validate predicted biological activities and determine the therapeutic potential of these new compounds.
By embracing these future research directions, the scientific community can systematically and efficiently explore the chemical space around this compound, accelerating the journey from molecular concept to impactful application.
Q & A
Q. What are the optimal synthetic routes and conditions for 5-Chloro-2-(3-chlorophenoxy)benzoic acid to minimize by-product formation?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. Key steps include:
- Substitution : Reacting 5-chloro-2-hydroxybenzoic acid with 3-chlorobenzyl chloride in alkaline conditions (e.g., NaOH/KOH in aqueous or alcoholic media) to form the ether linkage .
- Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect intermediates.
- By-product mitigation : Control reaction temperature (60–80°C) and stoichiometric excess of 3-chlorobenzyl chloride (1.2–1.5 equivalents) to suppress hydrolysis or over-substitution .
Table 1 : Common Reagents and Conditions for Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Ether formation | NaOH (aq.), 3-chlorobenzyl chloride | 70°C, 6 hr | 65–75 |
| Purification | Ethanol/water (3:1) | Reflux, 2 hr | 85–90 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR (DMSO-d6) to confirm the aromatic substitution pattern. Key peaks:
- H: δ 7.8 (d, 1H, benzoic acid H-6), δ 5.3 (s, 2H, -OCH2-) .
- C: δ 168.5 (C=O), δ 115–135 (aromatic carbons).
- FT-IR : Confirm ester/acid conversion via O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) .
- Mass Spectrometry : ESI-MS (negative mode) to observe [M-H] at m/z 296.1 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., bond-length anomalies or thermal motion artifacts) can be addressed by:
- Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., chlorophenyl groups) .
- Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
- Data collection : Ensure high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal noise .
Q. What experimental strategies assess the compound’s selectivity for biological targets like the EP4 receptor?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-PGE2) in EP4-transfected HEK293 cells. Measure IC50 values against related receptors (EP1–EP3) to confirm selectivity .
- Molecular Docking : Perform in silico studies (AutoDock Vina) with EP4’s crystal structure (PDB: 5YH4) to analyze binding interactions (e.g., hydrogen bonding with Thr168 and hydrophobic contacts) .
- Functional Assays : Test cAMP inhibition in EP4-expressing cells; compare with PPARγ/δ activation to rule off-target effects .
Q. How do substituent variations (e.g., bromine vs. chlorine) impact reaction pathways and biological activity?
- Methodological Answer :
- Synthetic Impact : Bromine’s higher electronegativity increases oxidative coupling reactivity. For example, 2-[(3-bromobenzyl)oxy]-5-chlorobenzoic acid undergoes Suzuki coupling (Pd(PPh3)4, K2CO3) more readily than the chloro analog .
- Biological Impact : Chlorine’s smaller size enhances EP4 receptor binding (IC50: 12 nM vs. 45 nM for bromo analog) due to reduced steric hindrance .
Table 2 : Substituent Effects on Activity
| Substituent | Reaction Yield (%) | EP4 IC50 (nM) |
|---|---|---|
| -Cl | 75 | 12 |
| -Br | 68 | 45 |
Data Contradiction Analysis
Q. How should conflicting NMR and X-ray data on the compound’s conformation be reconciled?
- Methodological Answer :
- Dynamic Effects : NMR (solution state) may show conformational flexibility (e.g., rotation of the phenoxy group), while X-ray (solid state) captures a single conformation. Use variable-temperature NMR to detect equilibria .
- DFT Calculations : Compare computed (Gaussian 09, B3LYP/6-31G*) and experimental structures to identify low-energy conformers .
Experimental Design for Stability Studies
Q. What protocols evaluate the compound’s stability under oxidative conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
